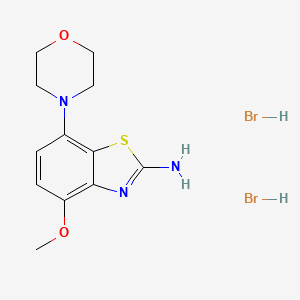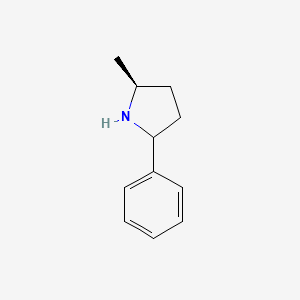
(2S)-2-Methyl-5-phenylpyrrolidine
Descripción general
Descripción
“(2S)-2-Methyl-5-phenylpyrrolidine” is a chemical compound offered by several scientific research companies . Its molecular formula is C11H15N and it has a molecular weight of 161.248.
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of derivatives such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through double reduction of cyclic sulfonamide precursors demonstrates an efficient method to construct molecules with complex structures. This process involves stereoselective intramolecular Heck reactions, highlighting its utility in synthetic organic chemistry (Evans, 2007).
- A cis-2-aminomethyl-5-phenylpyrrolidine, easily obtainable from methyl Boc-L-pyroglutamate, served as a highly efficient chiral ligand for Cu(II)-catalyzed Henry reactions, showing excellent yields and superb levels of enantiocontrol. This underscores its significance in asymmetric synthesis and catalysis (Scharnagel et al., 2014).
Pharmacological Applications
- The molecule 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide demonstrated potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor. This reveals the potential of related structures in antiviral drug development (Tamazyan et al., 2007).
- N-phenylpyrrolidine derivatives, through selective and catalytic arylation, facilitated sp3 C-H bond functionalization in the absence of a directing group. This method opens new avenues for the synthesis of complex organic molecules with potential biological activity (Sezen & Sames, 2005).
Material Science and Medicinal Chemistry
- The development of substituted 1-methyl-4-phenylpyrrolidin-2-ones for bromodomain inhibitors illustrates the molecule's applicability in designing inhibitors targeting protein-protein interactions, crucial for cancer therapy and other diseases (Hilton-Proctor et al., 2020).
- The study on structure–activity relationships of carbapenems with a 5-phenylpyrrolidin-3-ylthio side-chain revealed key insights into enhancing antibacterial activity against MRSA and Pseudomonas aeruginosa, showcasing the therapeutic potential of pyrrolidine derivatives in antibiotic development (Sato et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-methyl-5-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUSZADPSPPGFA-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


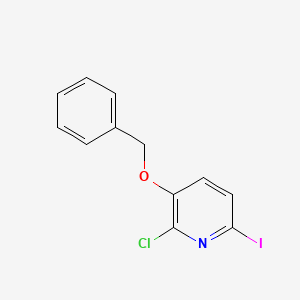

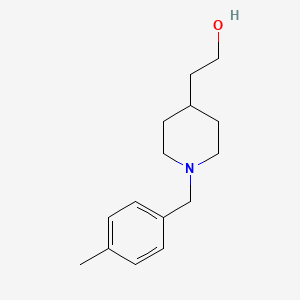
![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)

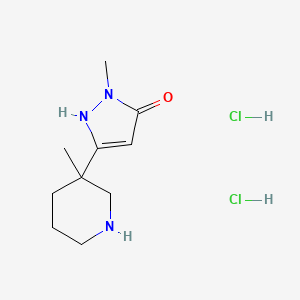


![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)
![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)
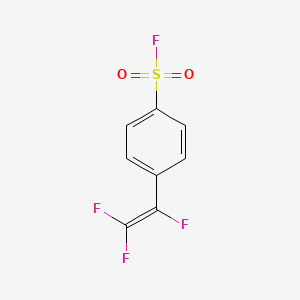
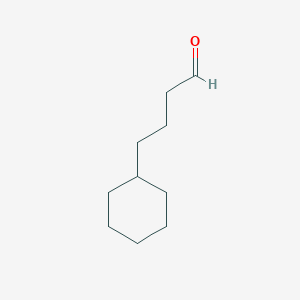
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
